

Pharmacological Profile of 2C-G Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2C-G (hydrochloride)

Cat. No.: B158026

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Introduction

2,5-Dimethoxy-3,4-dimethylphenethylamine (2C-G) is a psychedelic phenethylamine of the 2C series.^[1] First synthesized by Alexander Shulgin, it is structurally related to other psychoactive compounds like 2C-D and Ganesha.^[1] Like many substances in this class, the psychoactive effects of 2C-G are believed to be primarily mediated by its interaction with the serotonin system in the central nervous system.^[2] However, a comprehensive pharmacological and toxicological profile of 2C-G hydrochloride is not well-established in peer-reviewed scientific literature, with much of the current understanding derived from anecdotal reports and extrapolation from structurally similar compounds.^{[1][2]}

This technical guide aims to provide a detailed overview of the known and presumed pharmacological properties of 2C-G hydrochloride, present relevant data from related compounds for comparative analysis, outline key experimental methodologies, and identify critical areas for future research.

Pharmacodynamics

The pharmacodynamic profile of the 2C class of compounds is largely characterized by their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT₂ subfamily.^{[2][3]}

Receptor Binding Affinity

While specific quantitative binding data for 2C-G hydrochloride is not extensively documented, compounds in the 2C series are generally high-affinity ligands for the 5-HT_{2A} and 5-HT_{2C} receptors.^{[2][4]} The affinity of a compound for a receptor is typically measured by its inhibition constant (K_i), with a lower K_i value indicating a higher binding affinity.^[2] For context, the receptor binding affinities of the closely related and more studied compound, 2C-B, are presented in Table 1. It is hypothesized that 2C-G possesses a similar affinity profile.

Table 1: Receptor Binding Affinities of the Related Compound 2C-B

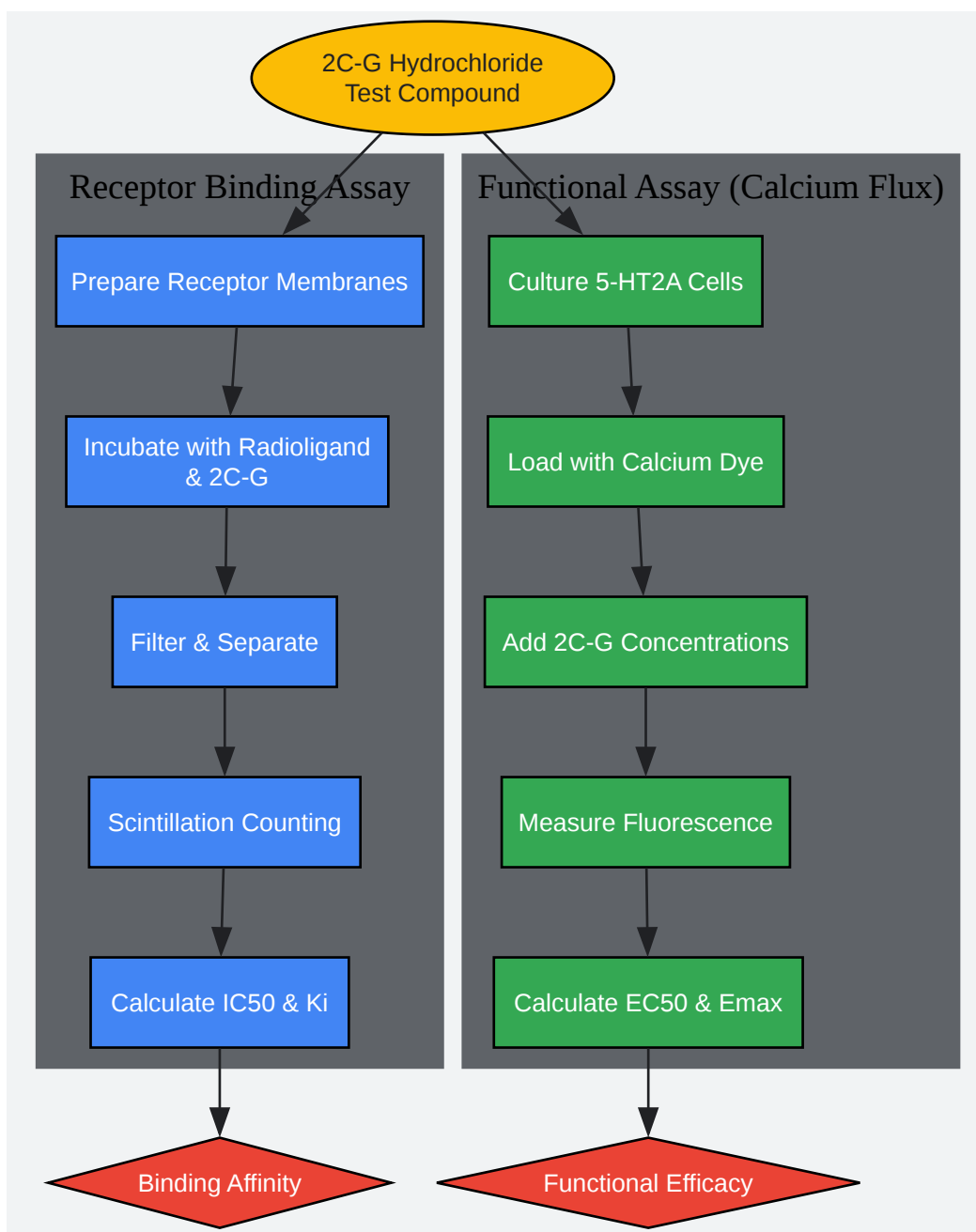
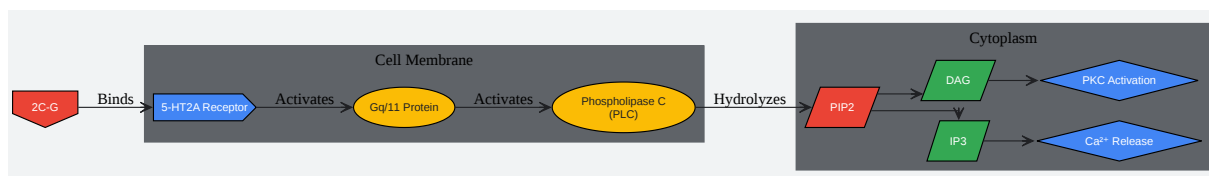
Receptor	K _i (nM)
5-HT _{2A}	4.9
5-HT _{2C}	17
5-HT _{1A}	>10,000
Dopamine D ₂	>10,000
Norepinephrine α ₁	1,400

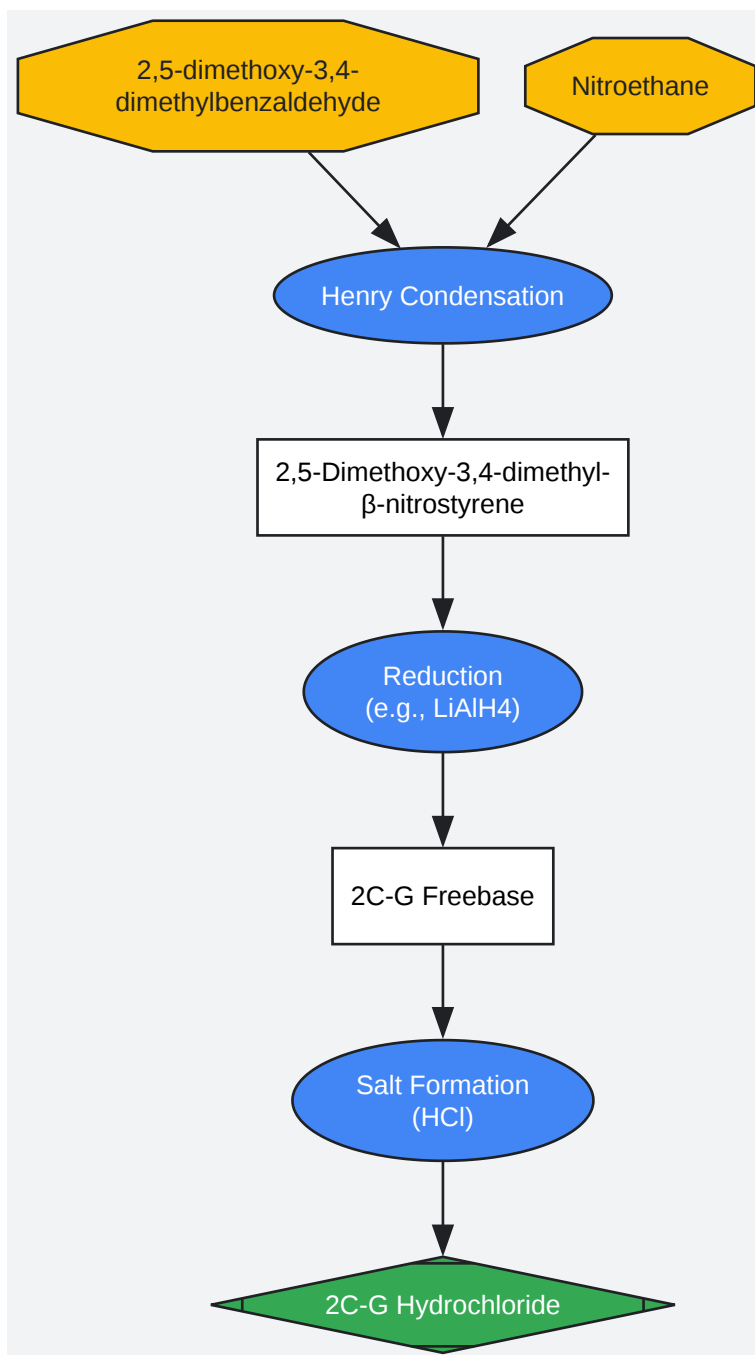
(Data for 2C-B, adapted from relevant pharmacological studies. Specific data for 2C-G is not available.)

Functional Efficacy & Signaling Pathways

Beyond binding affinity, the functional activity of a compound at a receptor is crucial. Most psychedelic phenethylamines, including those in the 2C series, act as agonists or partial agonists at the 5-HT_{2A} receptor.^{[3][4]} Agonist binding at this G-protein coupled receptor (GPCR) is known to initiate a downstream signaling cascade, primarily through the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol

(DAG), which in turn mediate increases in intracellular calcium and activation of protein kinase C (PKC), respectively.





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